Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate
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Overview
Description
Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate is a boronic acid derivative with the molecular formula C11H15BNO2 and a molecular weight of 204.05 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenylboronate group. Boronic acid derivatives are known for their versatility in organic synthesis and medicinal chemistry due to their ability to form reversible covalent bonds with diols and other nucleophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate typically involves the reaction of 2-(pyrrolidin-1-ylmethyl)phenylboronic acid with sodium hydroxide. The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent, to yield the sodium salt of the boronic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would include steps such as the preparation of the boronic acid intermediate, followed by its conversion to the sodium salt. Purification techniques like crystallization or recrystallization are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate undergoes various chemical reactions, including:
Oxidation: The boronate group can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boronate group to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate has several applications in scientific research:
Mechanism of Action
The mechanism of action of sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate involves its ability to form reversible covalent bonds with nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound interacts with active site residues of enzymes, thereby modulating their activity . The pyrrolidine ring contributes to the compound’s binding affinity and specificity by providing steric and electronic effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the pyrrolidine ring.
2-(Pyrrolidin-1-ylmethyl)phenylboronic Acid: The parent boronic acid without the sodium salt.
Sodium Phenylboronate: A similar compound with a phenyl group instead of the pyrrolidin-1-ylmethyl group.
Uniqueness
Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate is unique due to the presence of the pyrrolidine ring, which enhances its binding properties and specificity in biological applications.
Properties
Molecular Formula |
C11H15BNO2- |
---|---|
Molecular Weight |
204.06 g/mol |
IUPAC Name |
hydroxy-[2-(pyrrolidin-1-ylmethyl)phenyl]borinate |
InChI |
InChI=1S/C11H15BNO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6,14H,3-4,7-9H2/q-1 |
InChI Key |
MAWUBOGPUKWHSS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCCC2)(O)[O-] |
Origin of Product |
United States |
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